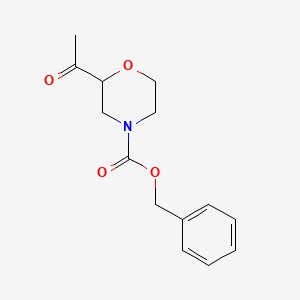

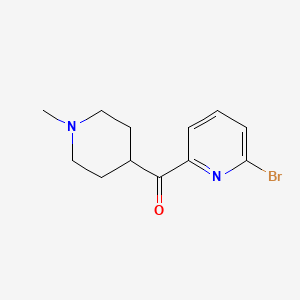

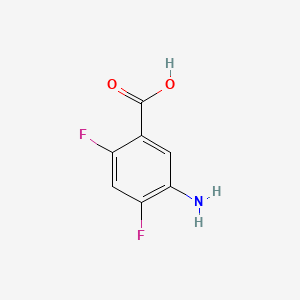

![molecular formula C12H16ClN3O B1287197 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride CAS No. 483366-73-0](/img/structure/B1287197.png)

1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride

Overview

Description

1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride is a chemical compound that features a benzoxazole ring fused to a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

This compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . The inhibition of these kinases can lead to changes in the signaling pathways they are involved in, potentially altering cellular responses .

Biochemical Pathways

Grk-2 and grk-5 are known to play crucial roles in the regulation of g protein-coupled receptors (gpcrs), which are involved in a wide range of cellular signaling pathways . By inhibiting GRK-2 and GRK-5, this compound could potentially affect multiple GPCR-mediated signaling pathways.

Biochemical Analysis

Biochemical Properties

1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with G-protein-coupled receptor kinases (GRKs), specifically GRK-2 and GRK-5 . These interactions are crucial as they influence the regulation of receptor signaling pathways. The compound’s ability to inhibit these kinases suggests its potential use in modulating signal transduction processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated antiproliferative activity in T-Jurkat cell lines and peripheral mononuclear blood cells (PBMCs) . This indicates its potential use in cancer research and therapy. Additionally, its impact on cell signaling pathways suggests that it may alter the expression of specific genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s interaction with GRK-2 and GRK-5 leads to the inhibition of these kinases, which in turn affects the phosphorylation of G-protein-coupled receptors (GPCRs) . This inhibition can modulate receptor signaling and downstream cellular responses. Additionally, the compound may influence gene expression by altering transcriptional activity through its interactions with specific transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, indicating the need for careful consideration of dosage and exposure duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as modulation of receptor signaling and antiproliferative activity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with cytochrome P450 enzymes, particularly CYP1A2, suggests its role in oxidative metabolism . This interaction can affect the metabolic flux and levels of metabolites, potentially influencing the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation in different cellular compartments . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

The synthesis of 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

Piperidine Ring Formation: The piperidine ring is often introduced through nucleophilic substitution reactions involving piperidine derivatives.

Coupling of Benzoxazole and Piperidine Rings: The final step involves coupling the benzoxazole and piperidine rings, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cardiovascular diseases.

Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

- 1-(Benzo[d]oxazol-2-yl)piperidin-3-yl)methanamine hydrochloride

- 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-amine hydrochloride

These compounds share structural similarities but differ in their specific ring structures and substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific piperidine ring configuration and its potential as a GRK inhibitor.

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12;/h1-4,9H,5-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPVDPKQTSJNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

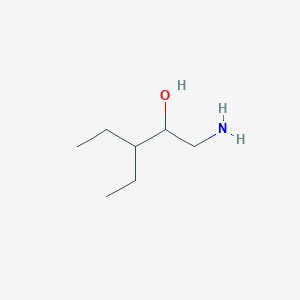

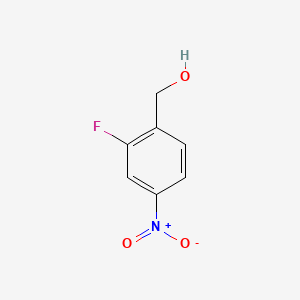

![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)

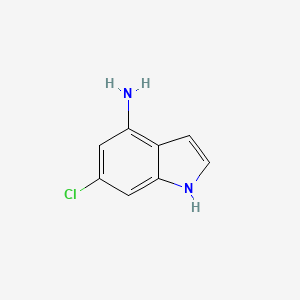

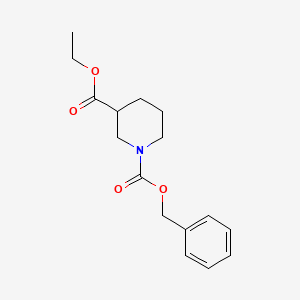

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)

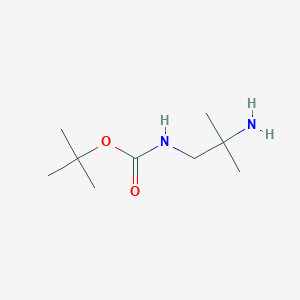

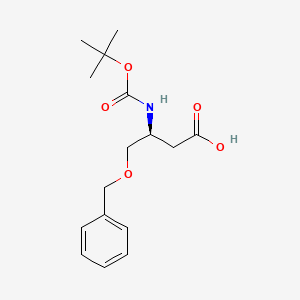

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)